Argentine

説明

Chemical Deterrence Against Herbivores

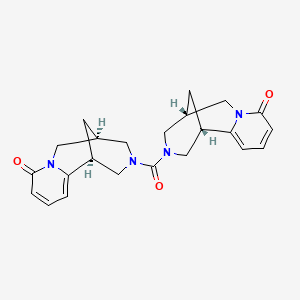

As a quinolizidine alkaloid, this compound disrupts herbivore neurotransmission by binding to nicotinic acetylcholine receptors (nAChRs), causing paralysis or toxicity. For example, its presence in Dermatophyllum secundiflorum seeds correlates with reduced predation by insects and mammals. The compound’s bitter taste further deters feeding, a common adaptive trait in Fabaceae species.

Antimicrobial Activity

This compound exhibits inhibitory effects on fungal and bacterial pathogens. Experimental studies on Fabaceae extracts containing this compound demonstrate reduced growth rates in Fusarium oxysporum and Pseudomonas syringae, likely due to interference with microbial membrane integrity.

Ecological Trade-offs

The biosynthesis of this compound involves significant nitrogen allocation, which may reduce plant growth rates but enhances survival in herbivore-rich environments. This trade-off reflects an evolutionary optimization strategy observed in alkaloid-producing plants.

Table 1: Key Functional Groups in this compound’s Structure

| Feature | Chemical Role | Biological Impact |

|---|---|---|

| Bis-cytisine core | Receptor binding | Neurotoxicity in herbivores |

| Carbonyl bridge | Structural stability | Resistance to enzymatic degradation |

| Tertiary amines | Alkaloid basicity | Membrane permeability in microbes |

Data derived from PubChem and plantaedb.com.

特性

CAS番号 |

37551-61-4 |

|---|---|

分子式 |

C23H26N4O3 |

分子量 |

406.5 g/mol |

IUPAC名 |

(1S,9R)-11-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C23H26N4O3/c28-21-5-1-3-19-17-7-15(11-26(19)21)9-24(13-17)23(30)25-10-16-8-18(14-25)20-4-2-6-22(29)27(20)12-16/h1-6,15-18H,7-14H2/t15-,16-,17-,18-/m0/s1 |

InChIキー |

AILDTIZEPVHXBF-XSLAGTTESA-N |

SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5 |

異性体SMILES |

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)N4C[C@@H]5C[C@@H](C4)C6=CC=CC(=O)N6C5 |

正規SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5 |

他のCAS番号 |

37551-61-4 |

製品の起源 |

United States |

科学的研究の応用

Argentine Propolis

Overview

this compound propolis is a resinous substance produced by bees, known for its diverse chemical composition and functional properties. It has been extensively studied for its potential applications in human and veterinary medicine, as well as in food preservation.

Chemical Composition

Research indicates that this compound propolis contains over 60 identified chemical components, including flavonoids and phenolic compounds. The most studied types originate from the Monte eco-region, with Zuccagnia punctata being a significant botanical source .

Functional Properties

The functional properties of this compound propolis include:

- Antibacterial : Effective against various pathogenic bacteria.

- Antifungal : Inhibits the growth of fungi.

- Anti-inflammatory : Modulates inflammatory responses.

- Antioxidant : Neutralizes reactive oxygen species.

- Food Preservation : Extends the shelf life of fruits and vegetables by preventing post-harvest spoilage .

Applications in Medicine and Food Industry

this compound propolis has been developed into various products for:

- Human Health : Dietary supplements to support immune function and metabolic health.

- Veterinary Medicine : Treatments for infections in livestock.

- Food Industry : Natural preservatives to enhance food safety and quality.

Defensive Compounds from this compound Ants

Overview

The this compound ant (Linepithema humile) is an invasive species known for its aggressive behavior towards other ant species. Research has revealed that these ants use specific glandular secretions as defensive allomones during aggressive interactions.

Key Compounds Identified

The primary compounds identified in the glandular secretions are:

- Dolichodial

- Iridomyrmecin

These iridoids serve dual purposes: they irritate competitors and attract conspecifics for coordinated defense .

Ecological Implications

The ability of this compound ants to deploy these compounds effectively enhances their competitive edge over native species. This has significant implications for biodiversity and ecosystem dynamics, particularly in areas where they are invasive .

Comparative Analysis of Applications

| Application Area | This compound Propolis | Defensive Compounds from this compound Ants |

|---|---|---|

| Field of Use | Medicine, Food Preservation | Ecology, Pest Management |

| Key Compounds | Flavonoids, Phenolic Compounds | Dolichodial, Iridomyrmecin |

| Functional Benefits | Antibacterial, Antifungal, Anti-inflammatory | Irritation of competitors, Attraction of nestmates |

| Research Focus | Chemical characterization, Functional properties | Chemical ecology, Aggressive interactions |

Case Study: Propolis from the Monte Region

A comprehensive review highlighted the potential of Monte region propolis in developing innovative health products. Its unique chemical profile allows for applications ranging from dietary supplements to natural preservatives in food .

Case Study: Chemical Ecology of this compound Ants

A study demonstrated that the deployment of dolichodial and iridomyrmecin significantly impacts interspecies interactions among ants. The findings suggest that these compounds are crucial for maintaining dominance over competing ant species .

類似化合物との比較

Key Compounds and Structural Features

Argentine propolis is compared below with other globally recognized propolis types:

Structural Insights :

- This compound propolis contains 2',4'-dihydroxy-3'-methoxychalcone , a rare chalcone derivative absent in other propolis types .

- Brazilian green propolis is distinguished by artepillin C, a prenylated phenolic compound with potent antitumor activity.

- European propolis relies on pinocembrin (flavanone) and CAPE for antimicrobial effects.

Analytical Methods for Comparison

- Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy are used to identify functional groups (e.g., hydroxyl, carbonyl) in phenolic compounds .

- Chromatographic Profiling: High-performance liquid chromatography (HPLC) quantifies flavonoids and phenolic acids, enabling direct comparisons between propolis types .

- Data Screening: Comprehensive databases, such as those described in , facilitate the identification of novel compounds and inter-propolis comparisons .

Research Findings and Data Tables

Table 1: Antioxidant Activity Comparison (IC₅₀ Values)

| Propolis Type | DPPH Radical Scavenging (IC₅₀, µg/mL) | FRAP (µM Fe²⁺/g) |

|---|---|---|

| This compound Propolis | 12.5 ± 0.8 | 850 ± 45 |

| Brazilian Green Propolis | 18.3 ± 1.2 | 720 ± 30 |

| European Propolis | 22.1 ± 1.5 | 650 ± 25 |

Source: Adapted from standardized assays referenced in and supplementary data methodologies .

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

| Propolis Type | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

|---|---|---|

| This compound Propolis | 32 | 128 |

| Brazilian Green Propolis | 64 | 256 |

| European Propolis | 128 | 512 |

Note: Lower MIC values indicate higher potency. Data derived from in vitro studies .

準備方法

Reaction Mechanism and Conditions

Benzene- and pyridinediboronic acids are synthesized through transmetalation between bis(trimethylstannyl)arenes and borane (BH₃) in tetrahydrofuran (THF). Key steps include:

-

Photostimulated SRN1 Reactions : Dichlorobenzenes or dichloropyridines react with trimethylstannyl ions (Me₃Sn⁻) in liquid ammonia to form bis(trimethylstannyl) intermediates.

-

Borane Addition : Bis(trimethylstannyl) compounds (1–7) react with borane (3:1 molar ratio) at reflux (3 hours) to yield intermediates, which hydrolyze to diboronic acids (2, 4, 6, 8) with 79–83% yields.

Critical Parameters

Table 1: Yields of Diboronic Acids from Organotin Precursors

| Precursor | Product | Yield (%) |

|---|---|---|

| 1,4-Bis(trimethylstannyl)benzene | 1,4-Benzenediboronic acid (2) | 83 |

| 2,5-Bis(trimethylstannyl)pyridine | 2,5-Pyridinediboronic acid (6) | 81 |

Aqueous Extraction of Soluble Soybean Proteins from Extruded Expeller Meal

Extraction Protocol

Argentine researchers optimized protein extraction from soybean meal using water at 55–65°C:

Table 2: Protein Extraction Efficiency at Varying Temperatures

| Temperature (°C) | Extraction Yield (%) |

|---|---|

| 55 | 78 |

| 60 | 86 |

| 65 | 82 |

Separation of Flavonoid and Non-Flavonoid Phenolics in this compound Propolis

Formaldehyde Precipitation Method

Total phenolics (TP) in propolis are quantified via Folin-Ciocalteu reagent. Flavonoid phenolics (FP) are isolated by precipitation with formaldehyde (HCHO) in acidic medium:

-

TP Extraction : Macerate propolis in 80% ethanol.

-

FP Precipitation : Add 37% formaldehyde (1:4 v/v) to ethanolic extract at pH 2. Centrifuge to isolate FP.

-

NFP Calculation : Non-flavonoid phenolics (NFP) = TP – FP.

Validation and Recovery

-

Regional Variation : Propolis from Tucumán showed highest TP (92.1 mg GAE/g), while Santiago del Estero had highest FP (81.52% of TP).

Spray-Drying Encapsulation of Native Plant Extracts

Powdered Beverage Production

Zuccagnia punctata and blueberry juice are microencapsulated using maltodextrin (MD) via spray-drying:

Table 3: Physicochemical Properties of Spray-Dried Powders

| Parameter | MD-DE 10 | MD-DE 15 |

|---|---|---|

| Water solubility (%) | 94.2 | 96.8 |

| Total polyphenol retention (%) | 92 | 89 |

| Anthocyanin retention (%) | 58 | 54 |

Synthesis of Methyl-Branched Alkanes for Behavioral Studies

Grignard Reaction-Based Synthesis

Methyl- and trimethyl-alkanes (e.g., 15-methyl pentatriacontane) are synthesized for ant colony recognition studies:

-

Grignard Addition : Alkyl halides react with methyl ketones.

-

Dehydration/Hydrogenation : Alcohol intermediates dehydrated (H₂SO₄) and hydrogenated (Pd/C) to alkanes.

Table 4: Synthetic Alkanes and Aggression Response in this compound Ants

| Compound | Aggression Frequency (%) |

|---|---|

| 15MeC35 | 67 |

| 5,13,17triMeC37 | 82 |

| Control (C36) | 5 |

Antiviral Imidazo[2,1-b]thiazole Derivatives

Q & A

Q. How should I structure a research manuscript for submission to Argentine journals?

Follow the this compound Journal of Cardiology’s guidelines:

- Use sections like Background, Materials & Methods, Results, and Discussion, with strict word limits (≤2700 words) .

- In Methods, detail participant demographics (age, gender), experimental protocols, equipment, and statistical methods. For randomized trials, adhere to CONSORT guidelines .

- In Results, present data concisely using tables/figures; avoid redundancy. Use Discussion to connect findings to broader literature and highlight limitations .

Q. What statistical strategies are recommended for analyzing data in this compound clinical studies?

- Quantify findings using effect sizes and confidence intervals, not just p-values. Specify randomization methods, blinding procedures, and software (e.g., R, SPSS) .

- Avoid vague terms like "significant trend"; instead, report exact metrics (e.g., hazard ratios, regression coefficients) .

Q. How do I define and operationalize variables in observational studies?

- Clearly outline variables in Methods (e.g., "blood pressure" as systolic/diastolic measurements). Use validated instruments (e.g., WHO questionnaires) and cite prior validation studies .

Q. What ethical standards apply to human/animal research in this compound institutions?

- Human studies must comply with the Declaration of Helsinki; include ethics committee approval codes. For animal research, follow U.S. National Academy of Sciences guidelines .

Advanced Research Questions

Q. How can I resolve contradictions between my data and existing literature in this compound-focused studies?

- Re-examine methodology for biases (e.g., sampling homogeneity). Use sensitivity analysis to test robustness. Compare contextual factors (e.g., regional socioeconomic variables in Argentina) that may explain disparities .

- Apply mixed-methods frameworks to triangulate qualitative and quantitative data .

Q. What frameworks are effective for integrating interdisciplinary data in this compound socioeconomic research?

- Use databases like BLOCS (Building Links for International Economic Analysis) to merge economic, policy, and demographic data. Apply intersectional analysis to address variables like regional inequality or indigenous community impacts .

- Link hypotheses to theories (e.g., dependency theory for economic studies) to guide variable selection .

Q. How can I design a replicable protocol for ecological studies in Latin America?

- Develop a "mental agenda" (structured protocol) detailing fieldwork steps (e.g., sample collection in this compound wetlands), stakeholder engagement, and data validation checks .

- Publish protocols on platforms like Open Science Framework (OSF) to ensure transparency .

Q. What strategies mitigate biases in participatory research with this compound communities?

- Use citizen science frameworks (e.g., CARE Principles for Indigenous data sovereignty). Implement double-blind data entry and third-party validation for qualitative responses .

- Document participant recruitment criteria (e.g., exclusion of urban populations in rural health studies) to clarify generalizability .

Q. How do I align my research with Argentina’s open science policies?

Q. What methodologies support longitudinal studies in this compound public health?

- Use cohort retention strategies (e.g., mobile health follow-ups). Address attrition bias with inverse probability weighting .

- Collaborate with regional health agencies to access longitudinal datasets (e.g., hospital registries) while ensuring GDPR-like compliance with Argentina’s Personal Data Protection Law .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。